BIBF 1202 is a key metabolite of Nintedanib, a triple angiokinase inhibitor primarily targeting vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR) [, , ]. BIBF 1202 itself exhibits inhibitory effects on human UDP-glucuronosyltransferase (UGT) enzymes []. In research settings, BIBF 1202 serves as a valuable tool for studying the metabolism and pharmacokinetic properties of Nintedanib [, ].
BIBF 1202 is derived from the indolinone class of compounds and is synthesized from specific chemical precursors. Its development was aimed at targeting angiogenesis, a critical process in tumor growth and metastasis. The compound has been extensively studied for its pharmacological properties and clinical efficacy, leading to its approval for use in various therapeutic settings.
The synthesis of BIBF 1202 involves several key steps that ensure the production of a high-purity compound suitable for clinical use. The initial stages typically involve:
The entire process is closely monitored with in-process controls to ensure consistency and quality of the final product .
BIBF 1202 has a complex molecular structure characterized by:
The molecular structure has been elucidated through X-ray crystallography, revealing its binding orientation within the kinase domains of target receptors .
BIBF 1202 undergoes several important chemical reactions:
The mechanism of action of BIBF 1202 involves:
BIBF 1202 exhibits several notable physical and chemical properties:
These properties are crucial for formulating the drug for clinical applications .
BIBF 1202 has significant scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2